An In-depth Technical Guide to the Molecular Structure of Bis(tetrabutylammonium) Dichromate
An In-depth Technical Guide to the Molecular Structure of Bis(tetrabutylammonium) Dichromate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(tetrabutylammonium) dichromate (TBADC) is a powerful oxidizing agent with broad applications in organic synthesis.[1][2] Its efficacy stems from its unique molecular structure, which facilitates the transfer of the dichromate anion into organic solvents. This guide provides a comprehensive analysis of the molecular architecture of TBADC, detailing its ionic composition, three-dimensional arrangement, and the spectroscopic techniques used for its characterization. A foundational understanding of these principles is critical for optimizing its use in synthetic chemistry and for the development of novel chemical entities.
The Architecture of a Phase-Transfer Catalyst
Bis(tetrabutylammonium) dichromate is an ionic salt with the chemical formula [(C₄H₉)₄N]₂Cr₂O₇.[3] It is comprised of two bulky tetrabutylammonium cations and a single dichromate anion. This structural arrangement is the key to its function as a phase-transfer catalyst, a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.
The Tetrabutylammonium Cation: A Hydrophobic Chaperone
The tetrabutylammonium cation, [(C₄H₉)₄N]⁺, features a central nitrogen atom bonded to four butyl chains. This quaternary ammonium structure results in a large, non-polar cation that effectively shields the positive charge on the nitrogen. This lipophilic (fat-loving) character allows the cation to be readily soluble in a wide range of organic solvents.
The Dichromate Anion: The Oxidizing Workhorse
The dichromate anion, Cr₂O₇²⁻, is the functionally active component of the compound, responsible for its potent oxidizing properties. It consists of two chromium atoms in a +6 oxidation state, each tetrahedrally coordinated to oxygen atoms. A single oxygen atom bridges the two chromium centers. The large size of the tetrabutylammonium cations minimizes distortion of the dichromate anion's geometry, allowing it to retain its inherent reactivity.
Figure 1: Ionic components of bis(tetrabutylammonium) dichromate.
Synthesis and Crystallization
The synthesis of bis(tetrabutylammonium) dichromate is a straightforward metathesis reaction.
Experimental Protocol
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Reactant Preparation: A concentrated aqueous solution of potassium dichromate is prepared. In a separate vessel, a saturated aqueous solution of tetra-n-butylammonium bromide is made.[4]
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Precipitation: The potassium dichromate solution is added to the tetra-n-butylammonium bromide solution.[4] Bis(tetrabutylammonium) dichromate, being insoluble in water, precipitates out of the solution.[4]
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Isolation and Purification: The precipitate is collected by filtration.[4] Further purification can be achieved by recrystallization from a suitable organic solvent, such as dichloromethane or chloroform, to yield a light to dark orange powder.[4]
Figure 2: Synthesis workflow of bis(tetrabutylammonium) dichromate.
Spectroscopic and Physical Characterization
A suite of analytical techniques is used to confirm the structure and purity of the synthesized compound.
| Property | Value/Observation |
| Molecular Formula | C₃₂H₇₂Cr₂N₂O₇[1][5][6] |
| Molecular Weight | 700.92 g/mol [1][3][5][6] |
| Appearance | Light to dark orange powder[1] |
| Melting Point | 139-143 °C[4] |
| Solubility | Soluble in dichloromethane and chloroform[4] |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands for bis(tetrabutylammonium) dichromate include:
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C-H stretching: Strong absorptions from the butyl chains of the cation.
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Cr=O stretching: Characteristic of the terminal chromium-oxygen double bonds in the dichromate anion.
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Cr-O-Cr stretching: Indicative of the bridging oxygen atom in the dichromate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primarily used to confirm the structure of the tetrabutylammonium cation. The spectra will show characteristic signals corresponding to the different hydrogen and carbon environments within the butyl chains.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for bis(tetrabutylammonium) dichromate is available in specialized databases, the general principle involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the atomic coordinates.
Applications in Organic Synthesis
Bis(tetrabutylammonium) dichromate is a versatile and selective oxidizing agent.[7] Its solubility in organic solvents allows for reactions to be carried out under mild and neutral conditions.[7]
Key applications include:
-
Oxidation of Alcohols: It is widely used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This is particularly valuable in the synthesis of fine chemicals and pharmaceuticals.[1][2]
-
Conversion of Oximes to Carbonyl Compounds: This reagent can efficiently regenerate carbonyl compounds from their corresponding oximes.
-
Preparation of Nitrophenols and Quinones: It facilitates the preparation of these compounds under aprotic (water-free) conditions.
Safety and Handling
Bis(tetrabutylammonium) dichromate is a toxic and oxidizing agent and should be handled with appropriate safety precautions.[4][8][9] It may intensify fire and is harmful if swallowed, in contact with skin, or if inhaled.[8][9] It is also suspected of causing cancer.[8][9] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment.
Conclusion
The molecular structure of bis(tetrabutylammonium) dichromate is a testament to the elegant design principles of phase-transfer catalysis. The synergistic interplay between the lipophilic tetrabutylammonium cations and the oxidizing dichromate anion provides a powerful tool for synthetic chemists. A thorough understanding of its structure, synthesis, and reactivity is paramount for its effective and safe utilization in research and development.
References
-
Chem-Impex. Bis(tetrabutylammonium) dichromate. Available from: [Link]
- Santaniello, E., & Ferraboschi, P. (1980). Bis-tetrabutylammonium Dichromate as a Neutral and Selective Oxidant of Hydroxy Compounds.
-
Chem-Impex. Bis(tétrabutylammonium) dichromate. Available from: [Link]
- Xiao, Z., Huang, B., Hu, X., & Wu, P. (2019). The crystal structure of bis tetrabutylammonium bis(µ3-2,2,2-tri (hydroxymethyl)ethyl-4-((3-methoxy-3-oxopropyl)amino) -oxobutanoato)-(µ6-oxido)-hexakis(µ2-oxido)-hexaoxido- hexavanadium(V), C58H112N4O29V6. Zeitschrift für Kristallographie - New Crystal Structures, 234(3), 535-537.
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